![molecular formula C18H27NO2 B5766994 N-cycloheptyl-2-(4-isopropylphenoxy)acetamide](/img/structure/B5766994.png)
N-cycloheptyl-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-(4-isopropylphenoxy)acetamide, also known as CJ-023423, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies.
Wirkmechanismus
N-cycloheptyl-2-(4-isopropylphenoxy)acetamide acts as a partial agonist of androgen receptors and has been shown to increase muscle mass and bone density in preclinical studies. It works by selectively binding to androgen receptors in muscle and bone tissues, leading to an increase in protein synthesis and bone mineralization.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(4-isopropylphenoxy)acetamide has been shown to have several biochemical and physiological effects, including an increase in muscle mass and bone density, improved physical performance, and reduced fat mass. It has also been shown to have a positive effect on insulin sensitivity and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cycloheptyl-2-(4-isopropylphenoxy)acetamide in lab experiments is its selective androgen receptor modulating activity, which allows for specific targeting of tissues and avoids unwanted side effects. However, one limitation is the lack of clinical trials and data on its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-cycloheptyl-2-(4-isopropylphenoxy)acetamide, including its potential therapeutic applications in the treatment of muscle wasting and bone loss in conditions such as osteoporosis and sarcopenia. Further studies are also needed to investigate its safety and efficacy in humans and to determine optimal dosages and treatment regimens.
In conclusion, N-cycloheptyl-2-(4-isopropylphenoxy)acetamide is a novel compound with potential therapeutic applications in the field of androgen-related disorders. Its selective androgen receptor modulating activity and positive effects on muscle and bone make it a promising candidate for future research and development.
Synthesemethoden
The synthesis of N-cycloheptyl-2-(4-isopropylphenoxy)acetamide involves a multi-step process that starts with the reaction of 4-isopropylphenol with ethyl chloroacetate to form ethyl 4-isopropylphenyl ether. This intermediate is then converted to the corresponding acid chloride, which is reacted with cycloheptylamine to give N-cycloheptyl-2-(4-isopropylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-(4-isopropylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in the field of androgen-related disorders. It has shown selective androgen receptor modulating activity, which means it can selectively target and activate androgen receptors in specific tissues, such as muscle and bone, without affecting other tissues such as the prostate gland.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-14(2)15-9-11-17(12-10-15)21-13-18(20)19-16-7-5-3-4-6-8-16/h9-12,14,16H,3-8,13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJBBASIZAVRFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(4-propan-2-ylphenoxy)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.